

# Application Notes: Cy3-PEG3-Alkyne in Super-Resolution Microscopy

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## Compound of Interest

Compound Name: Cy3-PEG3-Alkyne

Cat. No.: B12365630

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## Introduction

**Cy3-PEG3-Alkyne** is a fluorescent probe combining the well-characterized Cy3 fluorophore with a three-unit polyethylene glycol (PEG) spacer and a terminal alkyne group.[1][2] This molecule is specifically designed for high-resolution biological imaging, offering a powerful tool for researchers in cellular biology and drug development. The Cy3 dye is a bright and photostable fluorophore with an excitation maximum around 555 nm and an emission peak at approximately 570 nm, making it compatible with common laser lines (e.g., 532 nm or 555 nm). [3][4][5]

The key feature of this probe is its terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This specific and high-yielding reaction allows for the precise labeling of target proteins, nucleic acids, or lipids within complex biological systems, often with minimal background interference. The PEG3 spacer enhances the water solubility of the dye and provides a flexible linker between the fluorophore and the target molecule, potentially reducing steric hindrance and improving labeling efficiency.

## Core Applications in Super-Resolution Microscopy

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures with near-molecular resolution (10-50 nm). **Cy3-PEG3-Alkyne** is particularly well-suited for single-molecule localization microscopy (SMLM) methods such as dSTORM and DNA-PAINT.

- **dSTORM** (direct Stochastic Optical Reconstruction Microscopy): In dSTORM, individual fluorophores are stochastically switched between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" molecules in each frame, their precise locations can be determined. Cy3, often paired with an activator dye like Cy5, can be induced to photoswitch in the presence of specific imaging buffers, making it a valuable reporter for dSTORM experiments. The click-chemistry compatibility of **Cy3-PEG3-Alkyne** allows for the dense, covalent labeling required to reconstruct a high-resolution image of the target structure.
- **DNA-PAINT** (Points Accumulation for Imaging in Nanoscale Topography): DNA-PAINT achieves super-resolution through the transient binding of a fluorescently labeled DNA "imager" strand to a complementary "docking" strand conjugated to the target of interest. The "blinking" signal is generated by the continuous binding and unbinding of the imager strand. **Cy3-PEG3-Alkyne** can be used to label an azide-modified imager strand, which then provides the fluorescent signal for localizing the target-bound docking strand with high precision.

## Quantitative Data

The performance of a fluorophore is critical for the quality of super-resolution data. The tables below summarize the key properties of Cy3 and its performance metrics in SMLM.

Table 1: Photophysical Properties of Cy3 Fluorophore

Property	Value	References
Excitation Maximum ( $\lambda_{ex}$ )	~555 nm	
Emission Maximum ( $\lambda_{em}$ )	~570 nm	
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield	0.31 (in ethanol)	
Fluorescence Lifetime	~0.2 ns to 2.0 ns (context-dependent)	
Spectral Compatibility	TRITC / Cy3 filter sets	

Table 2: Performance Metrics in Super-Resolution Microscopy

Parameter	Typical Value	Notes	References
Localization Precision	2 - 9 nm	Dependent on photon count and background noise.	
Labeling Efficiency	Variable (20% - 80%)	Highly dependent on target accessibility, reaction conditions, and quantification method.	
Photostability	High	Exhibits strong photostability, reducing photobleaching during imaging.	
Blinking Kinetics	Favorable for dSTORM	Can be controlled with appropriate imaging buffers (e.g., thiol-containing).	

## Experimental Protocols & Visualizations

### Protocol 1: Click Chemistry Labeling of Fixed Cells

This protocol describes the general procedure for labeling azide-modified biomolecules in fixed cells with **Cy3-PEG3-Alkyne** for subsequent super-resolution imaging.

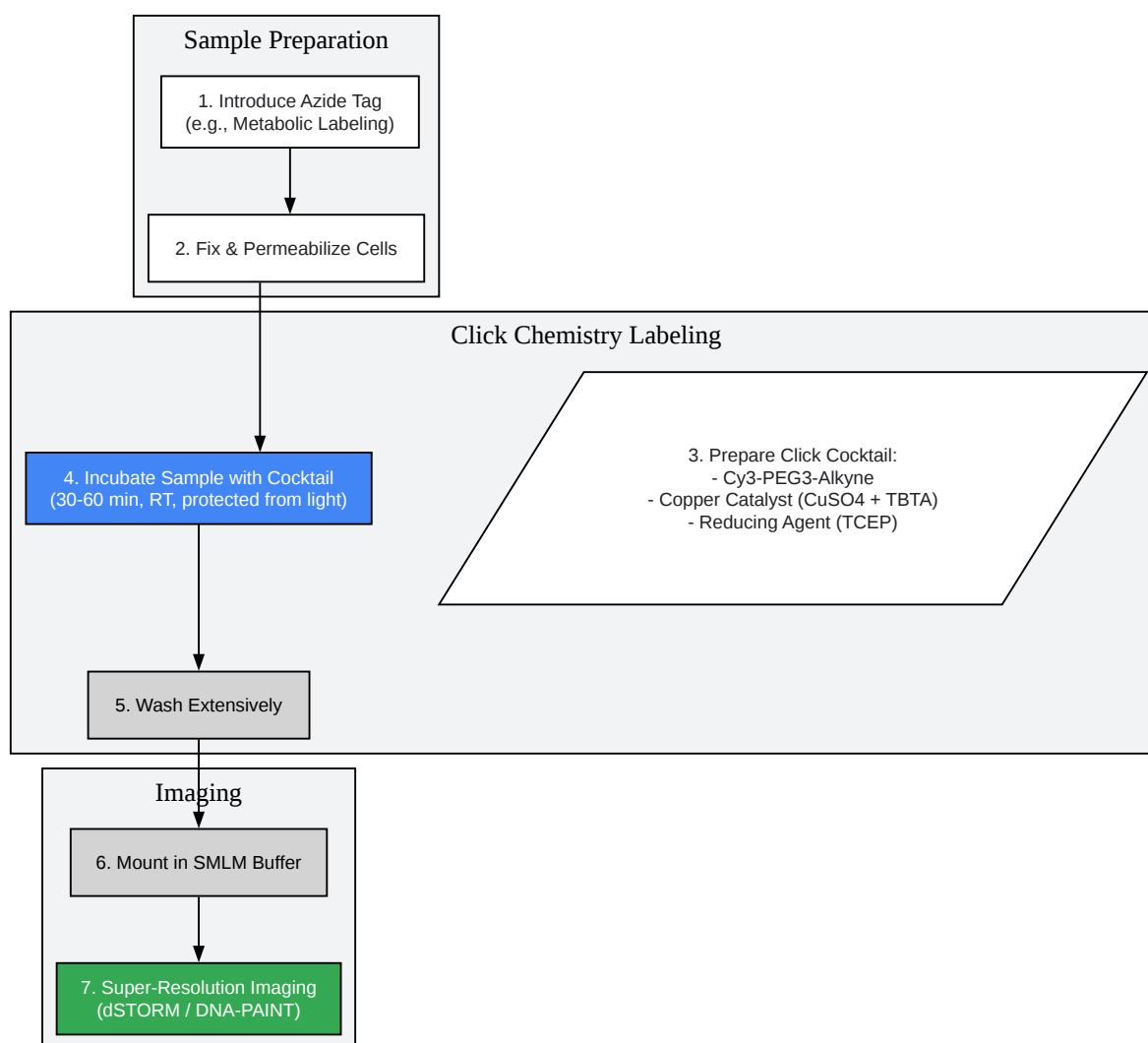
Materials:

- Cells grown on coverslips with metabolically incorporated azide-modified molecules (e.g., Ac4ManNAz for glycans or L-Azidohomoalanine (AHA) for proteins).
- Phosphate-Buffered Saline (PBS)
- Fixative: 3.7% Formalin (or 4% Paraformaldehyde) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Wash Buffer: PBS with 0.05% Tween-20
- Click Reaction Cocktail (prepare fresh):
  - **Cy3-PEG3-Alkyne** (10 mM stock in DMSO)
  - Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)
  - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
  - Copper(II) Sulfate (CuSO<sub>4</sub>) (50 mM stock in water)
  - PBS

Procedure:

- Cell Fixation: Wash cells twice with PBS. Fix with 3.7% Formalin in PBS for 15 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.

- Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.
- Washing: Wash cells three times with Wash Buffer for 5 minutes each.
- Prepare Click Cocktail: In a microcentrifuge tube, mix the components in the following order to prepare 1 mL of cocktail. The final concentrations should be optimized for the specific application.
  - 885  $\mu\text{L}$  of PBS
  - 10  $\mu\text{L}$  of  $\text{CuSO}_4$  stock (Final: 0.5 mM)
  - 25  $\mu\text{L}$  of TBTA stock (Final: 0.25 mM)
  - 5  $\mu\text{L}$  of **Cy3-PEG3-Alkyne** stock (Final: 50  $\mu\text{M}$ )
  - Vortex briefly.
  - 75  $\mu\text{L}$  of TCEP stock (Final: 3.75 mM) - Add immediately before use.
  - Vortex briefly.
- Labeling Reaction: Remove the wash buffer from the cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
- Final Washes: Wash the cells three times with Wash Buffer for 10 minutes each, protected from light.
- Mounting: Mount the coverslip on a microscope slide using an appropriate imaging buffer for super-resolution microscopy (e.g., a dSTORM buffer with an oxygen scavenging system).



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**Caption:** Experimental workflow for labeling azide-modified targets with **Cy3-PEG3-Alkyne**.

## Protocol 2: dSTORM Imaging

This protocol outlines the basic steps for performing dSTORM on samples labeled with Cy3.

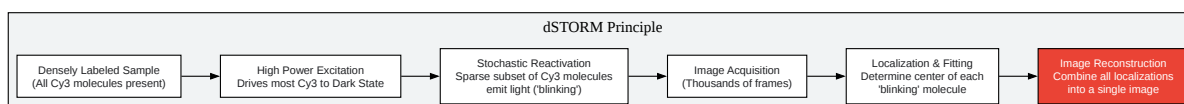
Materials:

- Labeled sample from Protocol 1.
- dSTORM Imaging Buffer (prepare fresh):
  - 10% (w/v) Glucose
  - 1 M MEA (cysteamine) or other thiol
  - Glucose Oxidase (1 mg/mL stock)
  - Catalase (4 mg/mL stock)
  - Buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 8.0)

Procedure:

- Prepare Imaging Buffer:
  - To 1 mL of buffer, add 100  $\mu$ L of 1 M MEA (Final: 100 mM).
  - Add 100 mg of glucose.
  - Add 10  $\mu$ L of Glucose Oxidase stock.
  - Add 5  $\mu$ L of Catalase stock.
  - Mix gently. The buffer should be used within 1-2 hours.
- Microscope Setup:
  - Use a microscope equipped for Total Internal Reflection Fluorescence (TIRF) or highly inclined (HiLo) illumination.

- Ensure the system has a high-power 532 nm or 561 nm laser for excitation and a sensitive EMCCD or sCMOS camera.
- Sample Mounting: Mount the sample and add the dSTORM imaging buffer. Seal the sample to prevent oxygen re-entry.
- Imaging:
  - Focus on the sample.
  - Illuminate with high laser power to drive most Cy3 molecules into a stable dark state. A sparse, stochastic reactivation will occur.
  - Acquire a time-series of 10,000 - 50,000 frames with a short exposure time (e.g., 10-30 ms).
- Data Analysis:
  - Process the raw image stack with localization software (e.g., ThunderSTORM, Picasso).
  - The software identifies single-molecule blinking events in each frame, fits their Point Spread Function (PSF) to determine their center with sub-pixel accuracy, and collates the coordinates.
  - Reconstruct the final super-resolution image from the list of localizations.

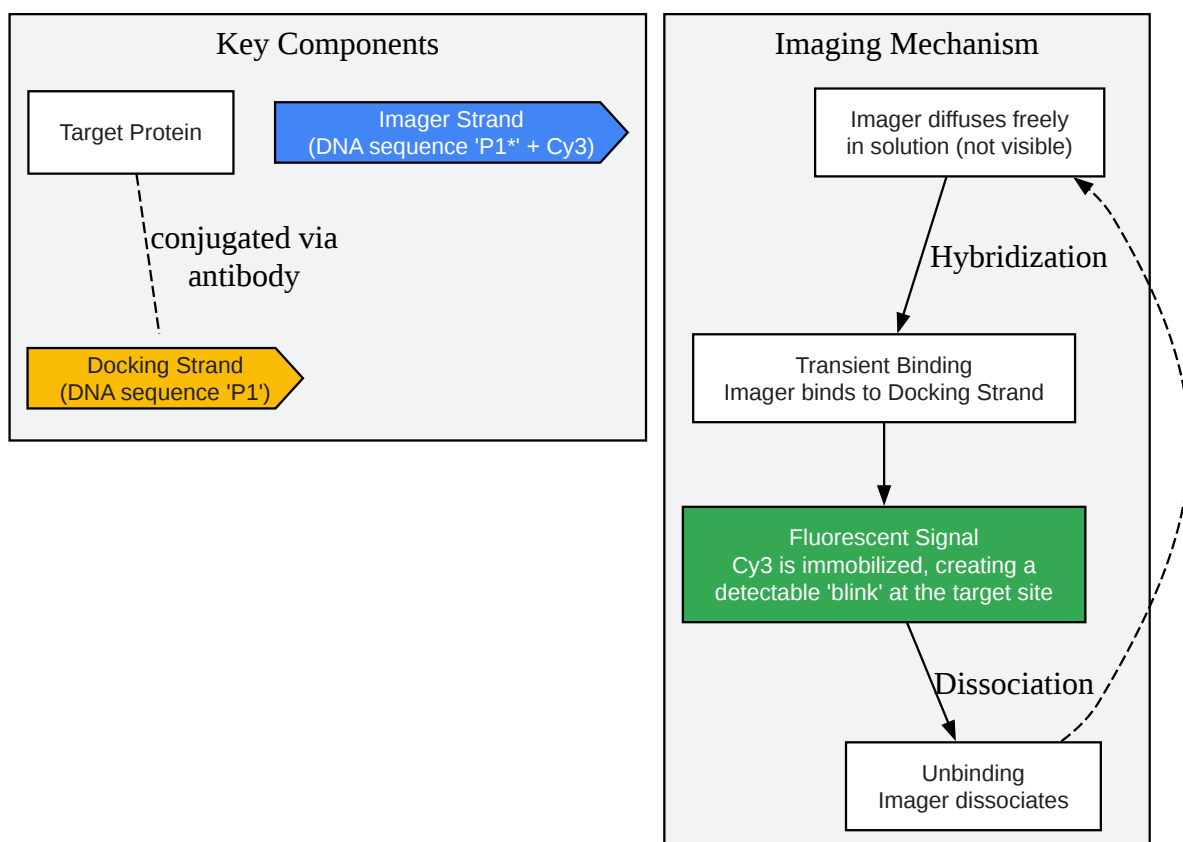


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**Caption:** The logical workflow of the dSTORM super-resolution imaging method.

## Conceptual Workflow: DNA-PAINT

While a full protocol is extensive, the following diagram illustrates the core principle of DNA-PAINT, where **Cy3-PEG3-Alkyne** would be used to label the "imager" strand.



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**Caption:** The transient binding mechanism underlying DNA-PAINT super-resolution microscopy.

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## References

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